molecular formula C16H13NO3S B11361060 3,4-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

3,4-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11361060
M. Wt: 299.3 g/mol
InChI Key: FOTBVOWPAYGKNF-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic structures

Properties

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

(3,4-dimethylphenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H13NO3S/c1-10-5-6-12(8-11(10)2)19-16(18)13-9-14(20-17-13)15-4-3-7-21-15/h3-9H,1-2H3

InChI Key

FOTBVOWPAYGKNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3)C

Origin of Product

United States

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